molecular formula C22H24N4O3 B11350652 N-[4-(morpholin-4-yl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-[4-(morpholin-4-yl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B11350652
M. Wt: 392.5 g/mol
InChI Key: KPWWDWFLQAJXQN-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a phenyl group, and an oxadiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Incorporation of the Morpholine Ring: The morpholine ring is often introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the oxadiazole and morpholine intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(morpholin-4-yl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors, while the oxadiazole moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylmorpholine: Similar in structure but lacks the oxadiazole ring.

    4-Phenylmorpholine: Contains the morpholine and phenyl groups but differs in the overall structure.

    Phenylmorpholine: Another related compound with a simpler structure.

Uniqueness

N-[4-(morpholin-4-yl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is unique due to the presence of both the morpholine and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C22H24N4O3/c27-20(23-18-9-11-19(12-10-18)26-13-15-28-16-14-26)7-4-8-21-24-22(25-29-21)17-5-2-1-3-6-17/h1-3,5-6,9-12H,4,7-8,13-16H2,(H,23,27)

InChI Key

KPWWDWFLQAJXQN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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